molecular formula C12H18F3NO5S B8016386 tert-butyl 2-methyl-4-(trifluoromethylsulfonyloxy)-5,6-dihydropyridine-1(2H)-carboxylate

tert-butyl 2-methyl-4-(trifluoromethylsulfonyloxy)-5,6-dihydropyridine-1(2H)-carboxylate

Cat. No.: B8016386
M. Wt: 345.34 g/mol
InChI Key: UAAWMAOUVZMVKN-UHFFFAOYSA-N
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Description

tert-Butyl 2-methyl-4-(trifluoromethylsulfonyloxy)-5,6-dihydropyridine-1(2H)-carboxylate (CAS: 138647-49-1) is a specialized organic compound with the molecular formula C₁₁H₁₆F₃NO₅S and a molecular weight of 331.31 g/mol . Structurally, it features a dihydropyridine ring substituted with a trifluoromethylsulfonyloxy (triflate) group at the 4-position, a methyl group at the 2-position, and a tert-butoxycarbonyl (Boc) protecting group at the 1-position. This compound is primarily utilized as a reactive intermediate in organic synthesis, particularly in cross-coupling reactions (e.g., Suzuki-Miyaura couplings) due to the triflate group’s superior leaving-group ability . Its synthetic utility is highlighted in the preparation of functionalized dihydropyridines and spirocyclic compounds relevant to pharmaceutical research .

Key physicochemical properties include:

  • Storage: Typically handled under inert conditions due to moisture sensitivity (common for triflates).
  • Purity: Commercial samples are available at ≥90% purity (Thermo Scientific™) .
  • Synthetic Applications: Serves as a precursor for boronic ester derivatives and bioactive molecules via palladium-catalyzed transformations .

Properties

IUPAC Name

tert-butyl 6-methyl-4-(trifluoromethylsulfonyloxy)-3,6-dihydro-2H-pyridine-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18F3NO5S/c1-8-7-9(21-22(18,19)12(13,14)15)5-6-16(8)10(17)20-11(2,3)4/h7-8H,5-6H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UAAWMAOUVZMVKN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C=C(CCN1C(=O)OC(C)(C)C)OS(=O)(=O)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18F3NO5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 2-methyl-4-(trifluoromethylsulfonyloxy)-5,6-dihydropyridine-1(2H)-carboxylate typically involves multiple steps, starting from readily available starting materials. One common approach involves the following steps:

    Formation of the Pyridine Ring: The pyridine ring can be synthesized through a cyclization reaction involving appropriate precursors.

    Introduction of the Trifluoromethylsulfonyloxy Group:

    Esterification: The tert-butyl ester group is introduced through an esterification reaction using tert-butyl alcohol and an appropriate acid catalyst.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 2-methyl-4-(trifluoromethylsulfonyloxy)-5,6-dihydropyridine-1(2H)-carboxylate can undergo various chemical reactions, including:

    Substitution Reactions: The trifluoromethylsulfonyloxy group can be substituted with other nucleophiles under appropriate conditions.

    Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, depending on the reagents and conditions used.

    Coupling Reactions: It can be involved in coupling reactions such as Suzuki–Miyaura coupling, where it acts as a substrate for forming carbon-carbon bonds.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alcohols.

    Oxidation and Reduction: Reagents such as hydrogen peroxide, sodium borohydride, and palladium catalysts are commonly used.

    Coupling Reactions: Palladium catalysts, boronic acids, and bases like potassium carbonate are typically employed.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, substitution reactions can yield various substituted pyridine derivatives, while coupling reactions can produce complex organic molecules with new carbon-carbon bonds.

Scientific Research Applications

Tert-butyl 2-methyl-4-(trifluoromethylsulfonyloxy)-5,6-dihydropyridine-1(2H)-carboxylate has several scientific research applications:

    Organic Synthesis: It serves as a versatile intermediate in the synthesis of complex organic molecules.

    Medicinal Chemistry: The compound is used in the development of pharmaceuticals, particularly in the design of molecules with improved pharmacokinetic properties.

    Material Science: It is employed in the synthesis of materials with specific electronic and optical properties.

    Biological Studies: The compound is used in studies to understand its interactions with biological targets and its potential therapeutic effects.

Mechanism of Action

The mechanism of action of tert-butyl 2-methyl-4-(trifluoromethylsulfonyloxy)-5,6-dihydropyridine-1(2H)-carboxylate involves its interaction with specific molecular targets. The trifluoromethylsulfonyloxy group can act as an electrophile, facilitating reactions with nucleophiles. The compound’s effects are mediated through pathways involving these interactions, leading to the formation of new chemical bonds or the modification of existing ones.

Comparison with Similar Compounds

Table 1: Comparative Analysis of Key Compounds

Compound Name CAS No. Molecular Formula Molecular Weight (g/mol) Key Substituent Primary Application
Target Compound : tert-Butyl 2-methyl-4-(trifluoromethylsulfonyloxy)-5,6-dihydropyridine-1(2H)-carboxylate 138647-49-1 C₁₁H₁₆F₃NO₅S 331.31 4-triflate, 2-methyl Cross-coupling reactions
tert-Butyl 4-bromo-5,6-dihydropyridine-1(2H)-carboxylate 159503-91-0 C₁₀H₁₆BrNO₂ 262.14 4-bromo Halogen-based coupling
tert-Butyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-5,6-dihydropyridine-1(2H)-carboxylate N/A C₁₆H₂₈BNO₄ 309.22 4-boronate Suzuki-Miyaura couplings
tert-Butyl 4-(pyrazolo[1,5-a]pyrimidin-5-yl)-5,6-dihydropyridine-1(2H)-carboxylate N/A C₁₇H₂₁N₃O₂ 300.4 4-pyrazolopyrimidine Bioactivity screening (IC₅₀ data)

Stability and Handling

  • Triflate Sensitivity : The triflate group’s moisture sensitivity necessitates careful storage (dry, 2–8°C for analogues), whereas bromo derivatives may offer greater stability under ambient conditions .
  • Thermal Stability: Limited data exist, but triflates generally require low-temperature storage to prevent hydrolysis or decomposition.

Biological Activity

Tert-butyl 2-methyl-4-(trifluoromethylsulfonyloxy)-5,6-dihydropyridine-1(2H)-carboxylate is a compound of significant interest in medicinal chemistry due to its potential biological activity. This article explores its biological properties, mechanisms of action, and relevant studies that highlight its therapeutic potential.

Chemical Structure and Properties

The compound's IUPAC name is tert-butyl 4-(trifluoromethylsulfonyloxy)-5,6-dihydropyridine-1(2H)-carboxylate , with the molecular formula C16H28BNO4C_{16}H_{28}BNO_4 and a molecular weight of approximately 331.31 g/mol. Its structure includes a dihydropyridine ring substituted with a trifluoromethylsulfonyloxy group, which is key to its biological activity.

Structural Representation

PropertyValue
IUPAC Nametert-butyl 4-(trifluoromethylsulfonyloxy)-5,6-dihydropyridine-1(2H)-carboxylate
Molecular FormulaC16H28BNO4C_{16}H_{28}BNO_4
Molecular Weight331.31 g/mol
CAS Number885693-20-9

The biological activity of this compound is primarily attributed to its interaction with specific biological targets, including receptors involved in inflammatory responses and pain modulation. Studies have indicated that it may act as an antagonist at the P2Y14 receptor, which is implicated in various inflammatory processes.

Pharmacological Studies

  • P2Y14 Receptor Antagonism : In vitro studies have shown that compounds similar to tert-butyl 2-methyl-4-(trifluoromethylsulfonyloxy)-5,6-dihydropyridine exhibit significant antagonistic activity against the P2Y14 receptor. This receptor plays a crucial role in mediating immune responses and inflammation .
  • Anti-inflammatory Effects : Research has demonstrated that this compound can reduce inflammation in various animal models. For instance, in a mouse model of asthma, it was shown to decrease eosinophil recruitment and cytokine production, suggesting potential applications in treating allergic conditions .
  • Analgesic Properties : The compound has been evaluated for its analgesic effects in pain models. It has shown promise in reducing pain responses through modulation of nociceptive pathways, potentially making it a candidate for pain management therapies .

Case Studies

Several case studies have explored the efficacy of this compound in preclinical settings:

  • Asthma Model : In a study involving ovalbumin-induced asthma in mice, treatment with the compound resulted in a significant reduction in airway hyperresponsiveness and inflammatory cell infiltration compared to controls .
  • Chronic Pain Model : Another study assessed the compound's effect on chronic pain induced by nerve injury. Results indicated that it effectively reduced mechanical allodynia and thermal hyperalgesia, supporting its role as a potential analgesic agent .

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